Ethyl 4-(morpholin-2-yl)butanoate
Description
Ethyl 4-(morpholin-2-yl)butanoate is an ethyl ester featuring a morpholine ring substituted at the second position of the butanoate chain. Morpholine derivatives are widely utilized in pharmaceuticals due to their ability to enhance solubility and modulate biological activity .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 4-morpholin-2-ylbutanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-13-10(12)5-3-4-9-8-11-6-7-14-9/h9,11H,2-8H2,1H3 |
InChI Key |
WHOQIRHTCPLLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CNCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(morpholin-2-yl)butanoate typically involves the reaction of morpholine with ethyl 4-bromobutanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(morpholin-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Ethyl 4-(morpholin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(morpholin-2-yl)butanoate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Ethyl 4-(morpholin-2-yl)butanoate with structurally analogous ethyl esters, focusing on substituents, synthesis, and applications:
Table 1: Comparative Analysis of Ethyl Butanoate Derivatives
*Estimated based on structural analogy to morpholine derivatives.
Structural and Functional Differences
Morpholine vs. Heterocyclic Substituents :
- The morpholin-2-yl group in the target compound introduces a nitrogen-oxygen heterocycle, which contrasts with the furan () or bromophenyl () substituents. Morpholine derivatives are often employed to improve pharmacokinetic properties in drug candidates, whereas bromophenyl groups are pivotal in cross-coupling reactions .
Fluorinated and Acetamido Derivatives: Compounds 13 and 14 () incorporate difluoro and acetamido groups, which enhance metabolic stability and hydrogen-bonding capacity, respectively. These features are absent in the morpholine derivative but highlight the tunability of ethyl butanoates for specific applications .
Synthesis Complexity :
- High-temperature, argon-protected reactions are required for furan-substituted esters (), whereas morpholine derivatives may involve milder amine-aldehyde condensations (inferred from ). Yields vary significantly (42–67%), reflecting substituent-dependent reaction efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
